8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Description
8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted with a 4-methoxyphenyl group at the 8-position. This compound is structurally related to 1,4-dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1), a versatile intermediate in organic synthesis. The parent compound is a viscous liquid with a molecular formula C₈H₁₄O₃, characterized by its spirocyclic acetal structure, which enhances stability and modulates reactivity . Derivatives like 8-(4-methoxyphenyl) are often synthesized via Grignard or organometallic additions to the corresponding ketone precursor (1,4-dioxaspiro[4.5]decan-8-one), followed by hydroxylation or further functionalization .
Properties
IUPAC Name |
8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-17-13-4-2-12(3-5-13)14(16)6-8-15(9-7-14)18-10-11-19-15/h2-5,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNDBUCVKYNBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable diol under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the hydroxyl group at the 8th position. The reaction conditions typically involve the use of Lewis acids such as boron trifluoride etherate or titanium tetrachloride to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaH, alkyl halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Various substituted spiro compounds
Scientific Research Applications
Pharmaceutical Development
8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Case Study: Anticancer Activity
Research has shown that compounds with similar spirocyclic structures exhibit significant anticancer properties. A study explored the effects of such derivatives on cancer cell lines, demonstrating that they can induce apoptosis and inhibit tumor growth. This suggests that this compound may possess similar therapeutic potential.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.
Example of Synthetic Pathway
A synthetic route involving the reaction of phenolic compounds with dioxaspiro intermediates has been documented, showcasing how this compound can be utilized in creating novel compounds for research.
Material Science
In material science, this compound is being studied for its potential use in creating advanced materials, including polymers and nanomaterials. Its ability to form stable structures makes it a candidate for developing materials with specific mechanical and thermal properties.
Application in Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance the thermal stability and mechanical strength of the resulting materials.
Biological Studies
The biological activity of this compound is another area of interest, particularly its effects on enzyme inhibition and receptor binding.
Enzyme Inhibition Studies
Studies have indicated that compounds with similar structures can act as inhibitors for certain enzymes involved in metabolic pathways. This opens avenues for exploring the compound's role in metabolic regulation and its implications in diseases like diabetes and obesity.
Summary of Research Findings
Mechanism of Action
The mechanism of action of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 8-position of the 1,4-dioxaspiro[4.5]decane scaffold allows for diverse substitutions, leading to compounds with distinct physicochemical and biological properties. Below is a detailed comparison:
Physicochemical Properties
Key Observations :
Functional Insights :
- Drug Discovery : Aryl-substituted derivatives (e.g., 4-methoxyphenyl) are explored for kinase inhibition, while fluorinated analogs address pharmacokinetic challenges .
- Materials Science : The parent compound’s hydroxyl group enables its use as a polymerization initiator, producing bioeliminable polyesters .
Biological Activity
8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The chemical formula for this compound is , with a molecular weight of 219.24 g/mol. The compound is characterized by a spiro structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃O₃ |
| Molecular Weight | 219.24 g/mol |
| Appearance | White powder |
| Storage Temperature | Room temperature |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of dioxaspiro compounds have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Neuroprotective Effects
Preliminary data suggest that dioxaspiro compounds may possess neuroprotective properties. This could be attributed to their ability to modulate neuroinflammatory responses or enhance neuronal survival under stress conditions.
Case Studies
-
Antimicrobial Efficacy
A study assessing the antimicrobial activity of various dioxaspiro compounds found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections. -
Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated that spiro compounds could reduce cell viability and induce apoptosis. Further research is needed to elucidate the specific pathways involved in these effects for this compound. -
Neuroprotection in Animal Models
Animal studies exploring the neuroprotective effects of related compounds showed promise in reducing neuronal loss following ischemic events. These findings highlight the potential for further exploration into the neuroprotective capabilities of this compound.
Q & A
Q. What are the common synthetic routes for 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol, and what reaction conditions are typically employed?
The synthesis typically involves acid-catalyzed cyclization of diols with ketones to form the spirocyclic acetal core. For example, 4-hydroxycyclohexanone ethylene ketal analogs are synthesized via ketone-diol condensation under acidic conditions (e.g., H₂SO₄ or BF₃·OEt₂), yielding spirocyclic products with >95% purity after purification . Advanced methods include platinum-catalyzed hydrosilylation, as demonstrated in the synthesis of related spiro derivatives, where PtCl₂ and XPhos in THF enable selective functionalization .
Q. How is the structure of this compound characterized using spectroscopic methods?
Structural elucidation relies on:
- ¹H/¹³C NMR : To identify proton environments and carbon frameworks (e.g., spirocyclic ether protons at δ 3.5–4.5 ppm and methoxyphenyl signals at δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., [M+H]⁺ peaks at m/z 264.3 for C₁₄H₁₈O₄) .
- IR Spectroscopy : To detect functional groups (e.g., O-H stretches at 3200–3500 cm⁻¹ and C-O-C vibrations at 1100–1250 cm⁻¹) .
Q. What preliminary biological activities have been reported for structurally related dioxaspiro compounds?
Studies on analogs reveal:
| Biological Activity | Model System | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Antioxidant | Liver homogenate | 156.3 | |
| Cytotoxic (MCF-7 cells) | Breast cancer line | 20 | |
| Neuroprotective | Neuronal cells | N/A | |
| These activities are attributed to the spirocyclic framework’s ability to scavenge free radicals or modulate cellular pathways . |
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis?
- Catalyst Selection : Transition-metal catalysts (e.g., PtCl₂) improve regioselectivity in hydrosilylation reactions .
- Reaction Conditions : Optimize temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., THF for better solubility) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate high-purity products (>98%) .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for spirocyclic compounds?
- Cross-Validation : Replicate assays under standardized conditions (e.g., identical cell lines, exposure times) .
- Purity Analysis : Use HPLC or GC-MS to confirm compound integrity, as impurities (e.g., residual solvents) may skew results .
- Mechanistic Studies : Compare SAR (structure-activity relationship) trends across analogs to identify critical functional groups .
Q. How can computational chemistry aid in predicting reactivity and synthetic pathways for derivatives of this compound?
- AI-Driven Synthesis Planning : Tools like Reaxys and Pistachio predict feasible routes by analyzing reaction databases, suggesting optimal reagents (e.g., LiAlH₄ for reductions) .
- DFT Calculations : Model transition states to predict regioselectivity in functionalization reactions (e.g., hydrosilylation at the C8 position) .
Data Contradiction Analysis
Q. Why do antioxidant IC₅₀ values vary significantly across studies for spirocyclic compounds?
Discrepancies arise from:
- Assay Variability : DPPH vs. ORAC assays measure different radical species .
- Compound Stability : Degradation under assay conditions (e.g., light exposure) may reduce apparent activity .
- Model Systems : Liver homogenates vs. cell-based models reflect different bioavailability .
Methodological Recommendations
Q. What advanced techniques are critical for stereochemical analysis of spirocyclic compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
